N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide

Medicinal chemistry Lead optimization Physicochemical property profiling

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide (CAS 899732-72-0) is a benzothiazole–benzamide hybrid with the molecular formula C16H14N2OS2 and a molecular weight of 314.4 g/mol. The compound features a 1,3-benzothiazole heterocycle linked via an amide bond at the 6-position to a 4-(ethylthio)benzoyl moiety, where the ethylsulfanyl (–SCH2CH3) group occupies the para position of the benzamide phenyl ring.

Molecular Formula C16H14N2OS2
Molecular Weight 314.42
CAS No. 899732-72-0
Cat. No. B2773377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide
CAS899732-72-0
Molecular FormulaC16H14N2OS2
Molecular Weight314.42
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=CS3
InChIInChI=1S/C16H14N2OS2/c1-2-20-13-6-3-11(4-7-13)16(19)18-12-5-8-14-15(9-12)21-10-17-14/h3-10H,2H2,1H3,(H,18,19)
InChIKeyUYUVNOPXHUKMGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide (CAS 899732-72-0): Structural Baseline and Compound-Class Context


N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide (CAS 899732-72-0) is a benzothiazole–benzamide hybrid with the molecular formula C16H14N2OS2 and a molecular weight of 314.4 g/mol . The compound features a 1,3-benzothiazole heterocycle linked via an amide bond at the 6-position to a 4-(ethylthio)benzoyl moiety, where the ethylsulfanyl (–SCH2CH3) group occupies the para position of the benzamide phenyl ring [1]. It belongs to the broader class of benzothiazole amide derivatives, a privileged scaffold in medicinal chemistry with reported activities against kinase, TRPC, adenosine receptor, and protease targets [2]. The compound is commercially available as a research-grade building block (purity ≥90–95%) from multiple vendors, including Life Chemicals (catalog F2806-0133) and Chemenu (catalog CM922812) [1]. Critically, no published primary research literature reporting quantitative biological activity data for this specific compound was identified at the time of this analysis.

Why Generic Substitution of N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide by In-Class Analogs Is Scientifically Unjustified


Within the benzothiazole–benzamide chemotype, three structural variables govern target engagement, selectivity, and physicochemical behavior: (i) the position of amide attachment on the benzothiazole ring (e.g., 6-yl vs. 2-yl vs. 5-yl), (ii) the oxidation state of the sulfur substituent (thioether –S– vs. sulfoxide –SO– vs. sulfone –SO2–), and (iii) the alkyl chain length on the thioether (methyl vs. ethyl vs. longer alkyl). Published SAR studies on benzothiazole amide TRPC3/6 inhibitors demonstrate that even subtle modifications—such as replacing the R1 substituent—can invert functional activity from agonism to antagonism or shift selectivity among TRPC isoforms [1]. Similarly, in benzothiazole-based kinase inhibitors, the 6-yl amide linkage orients the benzamide moiety into distinct vector space compared with 2-yl or 5-yl congeners, directly impacting ATP-binding pocket complementarity [2]. The ethylthio group at the para position of the benzamide ring introduces specific lipophilicity and steric bulk (calculated XLogP shift of approximately +0.8–1.2 log units vs. the unsubstituted parent) that cannot be replicated by methylthio, methoxy, or halogen substituents. Consequently, interchanging N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide with a close analog—without confirmatory head-to-head data—risks introducing uncontrolled variables in target binding, cellular permeability, metabolic stability, and off-target profile.

Quantitative Differentiation Evidence for N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. Unsubstituted Parent N-(benzo[d]thiazol-6-yl)benzamide

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide (MW = 314.4 g/mol; C16H14N2OS2) carries an additional 60.1 g/mol of mass vs. the unsubstituted parent N-(benzo[d]thiazol-6-yl)benzamide (MW = 254.31 g/mol; C14H10N2OS) due to the para-ethylthio substituent [1]. This mass increment corresponds to the –SCH2CH3 group, which contributes both increased lipophilicity (estimated ΔcLogP ≈ +1.0 to +1.3) and additional hydrogen-bond acceptor capacity via the thioether sulfur. In drug-discovery contexts, this magnitude of lipophilicity shift frequently alters membrane permeability, plasma protein binding, and CYP450 susceptibility, making the two compounds non-interchangeable in biological assay systems without explicit cross-validation [2].

Medicinal chemistry Lead optimization Physicochemical property profiling

Sulfur Oxidation State Differentiation: Thioether (–S–) vs. Sulfone (–SO2–) Analog

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide contains a thioether (–S–) sulfur in the ethylsulfanyl group. Its direct oxidized congener, N-(benzo[d]thiazol-6-yl)-4-(ethylsulfonyl)benzamide (CAS 899988-70-6; MW = 346.42 g/mol; C16H14N2O3S2), carries a sulfone (–SO2–) at the same position, resulting in a mass increase of 32.0 g/mol (two additional oxygen atoms) and a fundamentally different electronic profile . The sulfone is a strong electron-withdrawing group (Hammett σp ≈ +0.72), whereas the thioether is weakly electron-donating (σp ≈ −0.03). This polarity reversal affects the electron density of the benzamide carbonyl (amide bond reactivity), the pKa of the amide NH (hydrogen-bond donor strength), and the overall molecular dipole moment. In benzothiazole-based drug candidates, thioether-to-sulfone oxidation has been documented to alter target binding affinity by >10-fold in kinase and GPCR contexts [1].

Chemical biology Redox chemistry Structure–activity relationships

Alkyl Chain Length on Thioether: Ethyl vs. Methyl Differentiation

The ethylthio substituent (–SCH2CH3) in the target compound provides one additional methylene unit vs. the methylthio analog N-(benzo[d]thiazol-6-yl)-4-(methylthio)benzamide (estimated MW ≈ 300.4 g/mol; C15H12N2OS2). This single-carbon homologation increases molecular volume, lipophilicity (estimated ΔcLogP ≈ +0.5), and conformational flexibility. In benzothiazole amide SAR campaigns, alkyl chain length on the thioether has been shown to modulate target residence time and isoform selectivity; for example, in the benzothiazole amide TRPC3/6 inhibitor series, varying the R1 substituent from smaller to larger hydrophobic groups shifted the functional profile between TRPC3 (IC50 3.3 μM) and TRPC6 (IC50 4.2 μM) [1]. While direct comparative data for the methylthio vs. ethylthio pair are not published, the established sensitivity of benzothiazole amide pharmacology to alkyl substituent size precludes assumption of equivalence [1].

Medicinal chemistry Homologation SAR Lipophilic efficiency

Benzothiazole Amide Substitution Position: 6-yl vs. 5-yl vs. 2-yl Connectivity

The target compound attaches the benzamide moiety at the 6-position of the benzothiazole ring. In contrast, the close analog 4-(ethylthio)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide places the amide at the 5-position with an additional 2-methyl group on the benzothiazole. In kinase inhibitor programs, the 6-yl vs. 5-yl substitution pattern projects the benzamide into divergent vector space relative to the hinge-binding benzothiazole core. BindingDB data for the 5-yl analog report a Kd of 46 nM against the JNK3 catalytic domain (surface plasmon resonance), whereas the 6-yl regioisomer would orient the benzamide at a different dihedral angle, potentially altering ATP-site complementarity [1]. Published benzothiazole kinase inhibitor patents explicitly claim differential selectivity profiles arising from 6-yl vs. 5-yl vs. 2-yl amide attachment, with 6-yl-substituted compounds showing distinct kinase inhibition fingerprints [2].

Kinase inhibitor design Scaffold vectors Binding mode analysis

Commercial Availability and Pricing: Procurement-Relevant Differentiation

N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide is stocked by at least two verified vendors: Life Chemicals (catalog F2806-0133; purity ≥90%; pricing: 5 mg at $69, 50 mg at $160) and Chemenu (catalog CM922812; purity ≥95%) [1]. In contrast, the oxidized sulfone analog (CAS 899988-70-6) and the unsubstituted parent (CAS 135249-30-8) are available from different vendor catalogs with distinct pricing and purity profiles. The ethylthio compound occupies a specific niche as a benzothiazole-6-yl building block with a thioether handle amenable to further derivatization (alkylation, oxidation to sulfoxide/sulfone, or metal-catalyzed cross-coupling), which is not offered by the methylthio or sulfone congeners . For procurement decisions, the catalog number and purity specification are critical to ensure the correct regioisomer and oxidation state are obtained.

Chemical procurement Building block sourcing Vendor comparison

Class-Level Biological Activity Context: Benzothiazole Amides as TRPC3/6 Modulators

Although no direct biological data exist for N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide itself, the benzothiazole amide chemotype to which it belongs has demonstrated quantifiable TRPC3/6 inhibitory activity. The optimized lead compound 1s from the Wei et al. series (benzothiazole amide scaffold with tetrahydronaphthalene R1) inhibited TRPC3 with IC50 = 3.3 ± 0.13 μM and TRPC6 with IC50 = 4.2 ± 0.1 μM, and suppressed gastric cancer cell (AGS, MKN-45) proliferation in the low-micromolar range [1]. Critically, SAR within this series showed that the R1 substituent identity determined whether compounds acted as TRPC6 agonists or antagonists, indicating that even conservative modifications to the benzamide portion—such as replacing a thioether with a different functional group—can invert pharmacological activity [1]. A separate benzothiazole amide series targeting kidney fibrosis identified compound X26 as a TRPC6 antagonist with IC50 = 0.97 μM [2]. These class-level data establish the benzothiazole amide scaffold as pharmacologically validated but highly sensitive to precise substitution pattern, underscoring that the specific ethylthio-benzamide configuration of the target compound may confer distinct activity that cannot be inferred from other benzothiazole amides without direct testing.

Ion channel pharmacology Gastric cancer TRPC inhibitor discovery

Research and Industrial Application Scenarios for N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide (CAS 899732-72-0)


Medicinal Chemistry: Benzothiazole Amide Library Design and SAR Exploration

This compound serves as a key intermediate for systematic SAR studies around the benzothiazole-6-yl amide scaffold. Its ethylthio group provides a chemically tractable handle for oxidation-state scanning (thioether → sulfoxide → sulfone) to probe electronic effects on target binding, an approach validated in the benzothiazole amide TRPC3/6 literature where substituent identity determined agonist/antagonist functional switching [1]. The 6-yl attachment point, as distinguished from 5-yl and 2-yl regioisomers, defines a specific vector for benzamide extension that is relevant to kinase hinge-binding and TRPC channel modulation design strategies [1][2].

Chemical Biology: Probe Development for TRPC Channel Pharmacology

Given the established activity of the benzothiazole amide chemotype against TRPC3 (IC50 = 3.3 μM) and TRPC6 (IC50 = 4.2 μM) channels, N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide represents a structurally distinct, commercially available starting point for developing TRPC chemical probes [1]. Its thioether moiety can be oxidized to the sulfone to evaluate the impact of sulfur electronic state on TRPC isoform selectivity, while the unsubstituted 2-position of the benzothiazole ring permits further diversification. Researchers investigating gastric cancer (TRPC6-overexpressing AGS and MKN-45 lines) or kidney fibrosis (TRPC6-mediated) may use this compound as a scaffold for hit expansion [1][3].

Synthetic Chemistry: Building Block for Heterocycle-Focused Compound Collections

As a benzothiazole-6-yl building block with a para-ethylthio benzamide moiety, this compound (catalog F2806-0133 from Life Chemicals; CM922812 from Chemenu) is suited for constructing focused screening libraries [2]. The thioether group can undergo selective S-alkylation, oxidation, or metal-catalyzed cross-coupling reactions, enabling late-stage diversification. Its molecular weight (314.4 g/mol) and calculated property profile (cLogP approximately 3.5–4.5 based on the ethylthio contribution) position it within lead-like chemical space, making it appropriate for fragment-based and HTS library design [2].

Analytical Reference: Chromatographic and Spectroscopic Method Development

The compound's well-defined structure (SMILES: CCSc1ccc(C(=O)Nc2ccc3ncsc3c2)cc1; InChI Key: UYUVNOPXHUKMGE-UHFFFAOYSA-N) and commercial availability at specified purity (≥90–95%) make it suitable as a reference standard for HPLC, LC-MS, and NMR method development in laboratories working with benzothiazole-containing compounds [2]. Its distinct UV chromophore (benzothiazole + benzamide) and characteristic mass fragmentation pattern facilitate detection and quantification in complex biological matrices.

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